

Spectroscopic Data for 2-Amino-3-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-3-methoxypyridine

Cat. No.: B156974

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Amino-3-methoxypyridine** (CAS No. 10201-71-5). Due to the limited availability of public experimental spectra for this specific molecule, this guide presents a combination of predicted data based on established spectroscopic principles and data from closely related analogs. The information is intended to support research, development, and quality control activities involving this compound.

Spectroscopic Data Summary

The following tables summarize the predicted and representative spectroscopic data for **2-Amino-3-methoxypyridine**. This data is crucial for the structural elucidation and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **2-Amino-3-methoxypyridine**

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-4	6.8 - 7.2	dd	~7.5, ~5.0	1H
H-5	6.5 - 6.8	t	~7.5	1H
H-6	7.6 - 7.9	dd	~5.0, ~1.5	1H
-NH ₂	4.5 - 5.5	br s	-	2H
-OCH ₃	3.8 - 4.0	s	-	3H

Predicted data is based on standard chemical shift tables and analysis of similar pyridine derivatives.

Table 2: Predicted ¹³C NMR Data for **2-Amino-3-methoxypyridine**

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C-2	155 - 160
C-3	140 - 145
C-4	115 - 120
C-5	110 - 115
C-6	145 - 150
-OCH ₃	55 - 60

Predicted data is based on established ¹³C NMR chemical shift correlations.

Infrared (IR) Spectroscopy

Table 3: Representative FT-IR Data for **2-Amino-3-methoxypyridine**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3450 - 3300	Strong, Broad	N-H Stretch (asymmetric and symmetric)
3100 - 3000	Medium	Aromatic C-H Stretch
2980 - 2850	Medium	Aliphatic C-H Stretch (-OCH ₃)
1620 - 1580	Strong	C=C Aromatic Ring Stretch, N-H Bend
1480 - 1440	Strong	C=C Aromatic Ring Stretch
1280 - 1240	Strong	C-O Stretch (aryl ether)
1100 - 1000	Medium	C-N Stretch
850 - 750	Strong	C-H Out-of-plane Bending

This data is representative of aromatic amines and ethers.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **2-Amino-3-methoxypyridine**

m/z	Predicted Identity
124	[M] ⁺ (Molecular Ion)
109	[M - CH ₃] ⁺
95	[M - CHO] ⁺
81	[M - CH ₃ - CO] ⁺

Predicted fragmentation is based on common fragmentation patterns for aromatic amines and methoxy compounds.

Experimental Protocols

The following are detailed, representative protocols for the acquisition of spectroscopic data for a solid organic compound such as **2-Amino-3-methoxypyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra.

Materials and Equipment:

- NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
- 5 mm NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)
- **2-Amino-3-methoxypyridine** sample
- Pipettes and vials

Procedure:

- Sample Preparation: Weigh approximately 5-10 mg of **2-Amino-3-methoxypyridine** and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a small vial.
- Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup: Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.
- Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
- ^1H NMR Acquisition:
 - Set the spectral width to approximately 16 ppm.
 - Use a standard 90° pulse sequence.
 - Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

- Acquire the free induction decay (FID).
- ^{13}C NMR Acquisition:
 - Switch the nucleus to ^{13}C .
 - Set the spectral width to approximately 220 ppm.
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the number of scans to 1024 or higher due to the low natural abundance of ^{13}C .
- Data Processing: Perform a Fourier transform on the acquired FIDs for both ^1H and ^{13}C spectra. Phase the spectra and perform baseline correction. Reference the ^1H spectrum to the residual solvent peak (CDCl_3 at 7.26 ppm) and the ^{13}C spectrum to the solvent peak (CDCl_3 at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Materials and Equipment:

- FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
- **2-Amino-3-methoxypyridine** sample (solid)
- Spatula
- Solvent for cleaning (e.g., isopropanol)

Procedure:

- Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Application: Place a small amount of the solid **2-Amino-3-methoxypyridine** sample onto the center of the ATR crystal using a clean spatula.

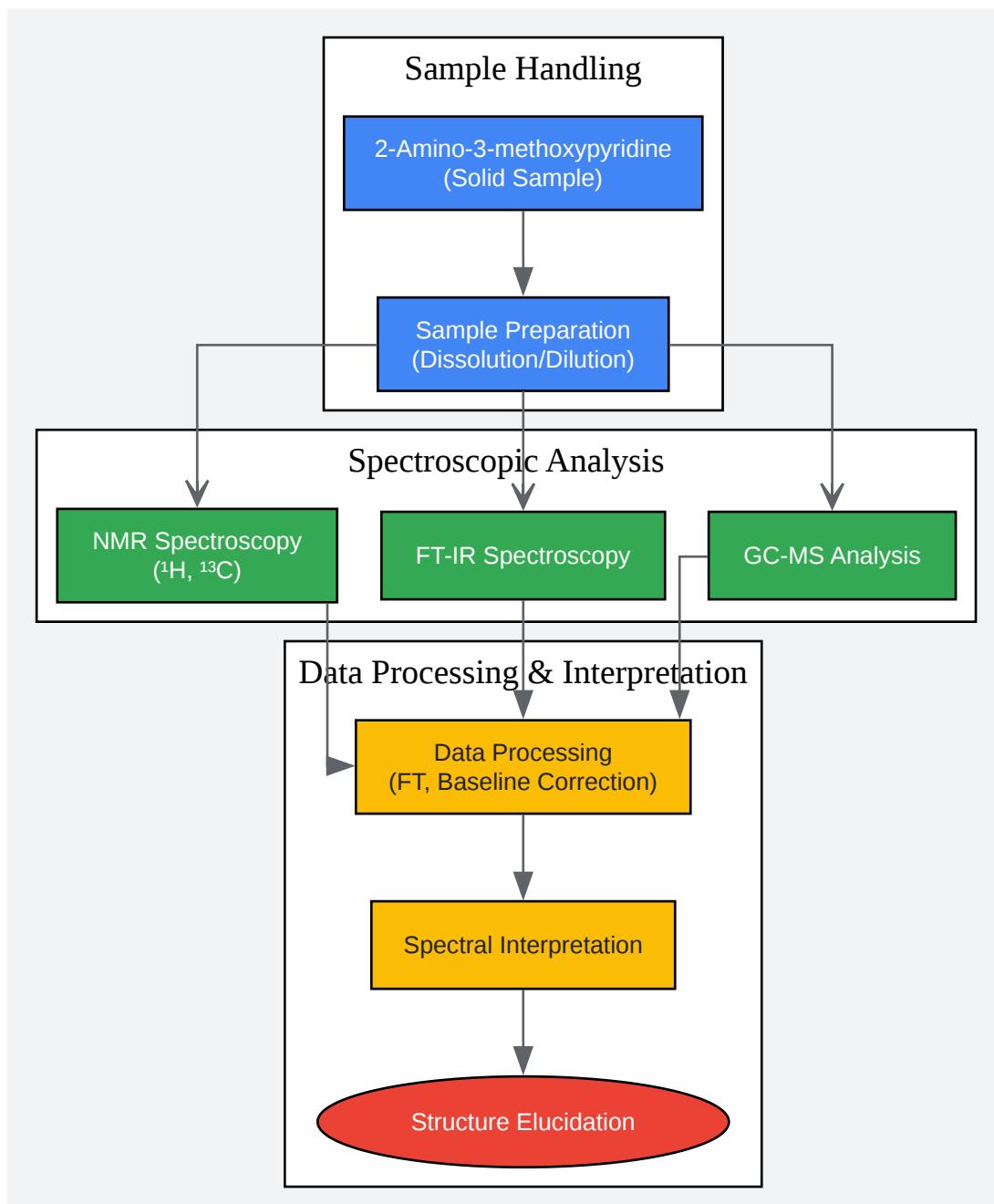
- **Apply Pressure:** Use the pressure clamp to ensure good contact between the sample and the crystal.
- **Spectrum Acquisition:** Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm^{-1} .
- **Data Processing:** The software will automatically process the data and display the spectrum in terms of transmittance or absorbance versus wavenumber (cm^{-1}).
- **Cleaning:** After analysis, clean the ATR crystal thoroughly with a soft cloth or wipe dampened with isopropanol.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials and Equipment:

- GC-MS system with an electron ionization (EI) source
- Appropriate GC column (e.g., a nonpolar or medium-polarity capillary column)
- Helium carrier gas
- Solvent (e.g., dichloromethane or ethyl acetate)
- **2-Amino-3-methoxypyridine** sample
- Autosampler vials with inserts


Procedure:

- **Sample Preparation:** Prepare a dilute solution of **2-Amino-3-methoxypyridine** (approximately 1 mg/mL) in a volatile solvent like dichloromethane.
- **GC Method Setup:**
 - **Injector Temperature:** Set to 250 °C.

- Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 280 °C and hold for 5-10 minutes.
- Carrier Gas Flow: Set a constant flow of helium (e.g., 1 mL/min).
- MS Method Setup:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Source Temperature: Set to 230 °C.
 - Quadrupole Temperature: Set to 150 °C.
- Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC.
- Data Acquisition and Analysis: The system will acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak. Identify the peak corresponding to **2-Amino-3-methoxypyridine** and analyze its mass spectrum to determine the molecular ion and fragmentation pattern.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of **2-Amino-3-methoxypyridine**.

2-Amino-3-methoxypyridine Structure

Predicted ^1H NMR Assignments

H-6: 7.6-7.9 ppm (dd)

H-4: 6.8-7.2 ppm (dd)

H-5: 6.5-6.8 ppm (t)

-NH₂: 4.5-5.5 ppm (br s)-OCH₃: 3.8-4.0 ppm (s)[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Data for 2-Amino-3-methoxypyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b156974#spectroscopic-data-for-2-amino-3-methoxypyridine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com